3-氨基-2,6-二氯苯甲酸

概述

描述

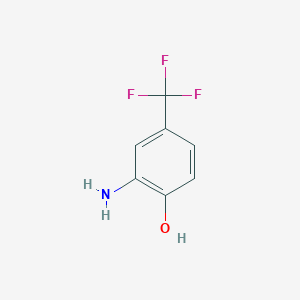

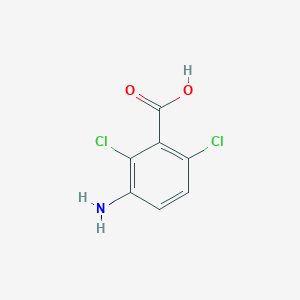

3-Amino-2,6-dichlorobenzoic acid is a chemical compound with the CAS Number: 50917-29-8 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 3-amino-2,6-dichlorobenzoic acid .

Molecular Structure Analysis

The molecular formula of 3-Amino-2,6-dichlorobenzoic acid is C7H5Cl2NO2 . The InChI code is 1S/C7H5Cl2NO2/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2,6-dichlorobenzoic acid is 206.02 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 204.9697338 g/mol . The topological polar surface area is 63.3 Ų .科学研究应用

饮用水处理厂中的生物修复

Aminobacter sp. MSH1 使用3-氨基-2,6-二氯苯甲酸作为其独特的氯苯甲酸分解途径的一部分,使其成为地下水生物修复在饮用水处理厂中的主要生物催化剂。这种微生物可以代谢2,6-二氯苯甲酰胺(BAM),将其转化为2,6-二氯苯甲酸,并通过涉及羟基化、去卤化和环裂解的一系列反应进一步分解它,最终将分解产物整合到克雷布斯循环中 (Raes et al., 2019)。

地下水微污染物的降解

Aminobacter sp. MSH1 和相关菌株具有在微污染物浓度下矿化BAM的独特能力。酰胺酶BbdA 在这一过程中发挥关键作用,将BAM 转化为2,6-二氯苯甲酸(DCBA)。这种能力对于处理含有BAM微污染物浓度的地下水以生产饮用水具有重要意义 (T’Syen et al., 2015)。

植物毒性特性

2-氨基-3,5-二氯苯甲酸和3-氨基-2,5-二氯苯甲酸的衍生物已被研究其植物毒性特性。这些衍生物,特别是2-氨基-3,5-二氯苯甲酸的N,N-二,sec.丁基酰胺,展示了选择性植物毒性活性,在除草控制的背景下具有重要意义 (Baruffini & Borgna, 1978)。

医药化合物的合成

2,3-二氯苯甲酸,一个相关化合物,是抗癫痫药拉莫三嗪等中枢神经系统疾病药物合成中的关键中间体。合成过程涉及重氮化和米尔温反应,随后是氧化 (Hong, 2006)。

化学合成研究

与3-氨基-2,6-二氯苯甲酸类似的2-氯苯甲酸已被用于与氨基酸在乌尔曼偶联反应中制备取代的1-乙酰-1H-吲哚-3-基乙酸酯,这些是合成色素化合物的前体,有助于鉴别各种微生物 (Dominguez, Xiao, & Kirsch, 2009)。

安全和危害

The safety data sheet for a similar compound, 2-Amino-3,6-dichlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

3-Amino-2,6-dichlorobenzoic acid, also known as Chloramben, is primarily targeted towards the seedlings of broadleaf weeds and annual grasses . It is used as a selective herbicide, mostly for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .

Pharmacokinetics

It is known to be highly soluble in water , which suggests that it can be readily absorbed and distributed within the plant tissues. Its impact on bioavailability would depend on factors such as the method of application and the physiological characteristics of the target plants.

Result of Action

The primary result of the action of 3-Amino-2,6-dichlorobenzoic acid is the control of unwanted plant growth. By selectively targeting certain types of weeds, it allows the desired crops to grow without competition for resources

Action Environment

The action, efficacy, and stability of 3-Amino-2,6-dichlorobenzoic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by rainfall or irrigation practices . Soil type, temperature, and pH could also impact its effectiveness and persistence in the environment.

属性

IUPAC Name |

3-amino-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMCPPLCIXHWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334610 | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-dichlorobenzoic acid | |

CAS RN |

50917-29-8 | |

| Record name | 3-Amino-2,6-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)